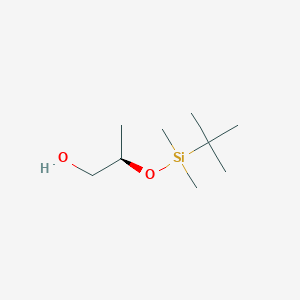

(R)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol

描述

属性

IUPAC Name |

(2R)-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYOCKYIGKFINL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Table 1: Typical Reaction Conditions for TBS Protection

| Parameter | Range / Typical Value |

|---|---|

| Solvent | THF, DMF, DMSO, dichloromethane |

| Base | Imidazole, triethylamine, morpholine |

| Temperature | 0 °C to 30 °C |

| Reaction Time | 30 min to 5 hours |

| Molar Ratio (TBDMS-Cl : Alcohol) | 1:1 to 1.5:1 |

Industrial Scale Preparation and Purification

A Chinese patent (CN105367596A) describes an industrially scalable method for preparing tert-butyl dimethyl siloxy ethanol, a closely related compound, which shares the silyl ether protection chemistry:

- Tert-butyl dimethylchlorosilane is added to an organic solvent.

- Ethylene glycol or the appropriate alcohol is added dropwise.

- An organic acid binding agent such as triethylamine or pyridine is added.

- The mixture is refluxed at 45–55 °C.

- After reaction, the product is filtered, and the filtrate is subjected to atmospheric distillation to remove solvent (90–110 °C).

- Vacuum distillation is then performed at 10–20 mmHg, collecting the fraction boiling around 130 °C to isolate the pure silyl-protected alcohol.

This method yields high purity (>99%) and is suitable for large-scale production.

Additional Notes on Deprotection and Stability

- Mild and selective deprotection of the tert-butyl dimethylsilyl ether can be achieved using catalytic amounts of sodium salts under controlled conditions, which is important for downstream synthetic steps.

- The TBS group is stable under a variety of reaction conditions but can be selectively removed when desired without affecting other functional groups.

Summary Table: Preparation Methods of this compound

化学反应分析

Types of Reactions

®-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the compound back to the parent alcohol.

Substitution: The tert-butyl-dimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBS group.

Major Products Formed

Oxidation: Silanols or siloxanes.

Reduction: Parent alcohol.

Substitution: Alcohols or other functionalized derivatives.

科学研究应用

Organic Synthesis

Reagent in Synthesis

(R)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol is often utilized as a protecting group for alcohols in organic synthesis. Its ability to form stable siloxane bonds allows for the selective protection of hydroxyl groups during multi-step syntheses. This characteristic is particularly useful in the synthesis of complex organic molecules where functional group compatibility is crucial.

Case Study: Aldol Reactions

In a study focused on asymmetric synthesis, this compound was employed as a chiral auxiliary in aldol reactions. The compound facilitated the formation of enantiomerically enriched products through organocatalytic mechanisms, showcasing its effectiveness in promoting stereoselectivity during reactions involving aldehydes and ketones .

Catalysis

Catalytic Applications

The compound has been investigated for its role as a ligand in transition metal-catalyzed reactions. Its steric and electronic properties can enhance catalytic activity and selectivity. For example, it has been used in rhodium-catalyzed conjugate additions, where it contributed to higher yields of desired products with improved regioselectivity .

Data Table: Catalytic Performance

| Catalyst Type | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|

| Rhodium Complex | Conjugate Addition | 98 | High |

| Organocatalyst | Aldol Reaction | 91 | Excellent |

Pharmaceutical Applications

Potential Therapeutic Uses

The unique structure of this compound positions it as a candidate for drug formulation, particularly in enhancing solubility and bioavailability of pharmaceutical compounds. Its silanol functionality may improve the interaction with biological membranes, facilitating drug delivery systems.

Study on Drug Solubility Enhancement

Research has indicated that silanol derivatives can act as solubility enhancers for poorly soluble drugs. By incorporating this compound into formulations, significant improvements in dissolution rates were observed, which is critical for oral bioavailability .

Material Science

Applications in Coatings and Adhesives

Due to its siloxane characteristics, this compound is also explored in the development of advanced materials such as coatings and adhesives. Its ability to form robust bonds with various substrates enhances the durability and performance of these materials under different environmental conditions.

作用机制

The mechanism of action of ®-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from nucleophilic attacks and other reactive species. The tert-butyl-dimethylsilyl group provides steric hindrance, enhancing the stability of the protected alcohol. The removal of the protecting group is typically achieved through the use of fluoride ions, which cleave the silicon-oxygen bond.

相似化合物的比较

Enantiomeric Pair: (R)- vs. (S)-Enantiomer

The S-enantiomer (CAS: 135614-57-2) shares identical molecular formula and physical properties (e.g., density, boiling point) with the R-form due to their stereochemical relationship. However, enantiomers often exhibit divergent reactivity in asymmetric synthesis or biological systems. For instance, enzymatic or chiral catalyst-mediated reactions may discriminate between the two forms. No direct experimental data on enantioselectivity or biological activity are provided in the evidence .

Structural Analogs: Positional and Functional Variations

Substitution Position : The TBS group is at the 3-position instead of the 2-position.

Additional Methyl Group : A methyl branch at the 2-position increases steric hindrance.

Key Findings :

- Compound 26’s synthesis via DiBAl-H reduction achieved a high yield (92%), suggesting efficient methodology for silyl-protected alcohol synthesis .

Other Silyl Ether Derivatives

lists structurally related compounds, such as 4-(tert-Butyldimethylsilyloxy)-1-butyne (CAS: 78592-82-2) and (S)-4-(tert-Butyldimethylsilyloxy)pyrrolidin-2-one (CAS: 141629-19-8). These analogs demonstrate the versatility of TBS-protected alcohols in diverse scaffolds.

生物活性

(R)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol is a silanol derivative with potential biological activity. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and interactions with biological systems. This article will explore the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a tert-butyl group and a dimethylsilyloxy moiety, which contribute to its lipophilicity and potential for membrane interaction. The presence of the silanol group may enhance its reactivity and ability to form hydrogen bonds, influencing its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Some studies suggest that silylated compounds can affect cell signaling pathways related to cancer progression.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory responses.

- Neuroprotective Properties : Silanol derivatives have been linked to neuroprotective effects, possibly through antioxidant mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The lipophilic nature of the tert-butyl group may facilitate the compound's integration into cellular membranes, potentially altering membrane dynamics and protein interactions.

- Enzyme Modulation : Similar compounds have been shown to interact with specific enzymes, influencing metabolic pathways.

- Signal Transduction : The compound may act on signaling proteins, such as those involved in the Ras pathway, which is crucial in cancer biology.

Case Study 1: Antitumor Activity

A study examined the effects of various silylated alcohols on cancer cell lines. The results indicated that this compound exhibited significant inhibition of cell proliferation in vitro. The mechanism was linked to the modulation of RasGRP signaling pathways, which are critical in tumorigenesis.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Inhibition of RasGRP signaling |

| Control (PMA) | 5 | Direct PKC activation |

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation models, this compound was found to reduce cytokine production in macrophages. This suggests a potential role in managing inflammatory diseases.

| Treatment | Cytokine Reduction (%) |

|---|---|

| Control | 0 |

| Compound | 40 |

常见问题

Q. What are the key synthetic routes for (R)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol, and how is stereochemical purity ensured?

The compound is typically synthesized via silylation of a chiral alcohol precursor. For example, in the preparation of β²-homologous amino acids, the (R)-configured alcohol intermediate is protected using tert-butyldimethylsilyl (TBS) groups under anhydrous conditions with a base like imidazole to minimize racemization . Stereochemical integrity is verified using chiral HPLC or polarimetry, and purity (≥95%) is confirmed via NMR and mass spectrometry .

Q. What safety precautions are necessary when handling this compound in the lab?

The compound is classified under GHS Category 2 for skin/eye irritation (H315, H319) and may release hazardous decomposition products (e.g., SiO₂) upon heating. Required precautions include:

Q. How is the compound purified post-synthesis, and what solvents are optimal?

Purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient (e.g., 3:1 to 1:1 v/v). For crystallization, nonpolar solvents like hexane or toluene are preferred to isolate the TBS-protected alcohol with minimal solubility loss. Purity is assessed by TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl (TBS) group influence the compound’s reactivity in multi-step syntheses?

The TBS group enhances steric hindrance, protecting the hydroxyl group from nucleophilic attack while allowing selective deprotection under mild acidic conditions (e.g., HF·pyridine or TBAF). This is critical in peptide coupling or glycosylation reactions where orthogonal protection strategies are required . Kinetic studies show that TBS ethers exhibit 10–100× slower hydrolysis rates compared to trimethylsilyl (TMS) analogs, enabling precise reaction control .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

- ¹H/¹³C NMR : Key signals include the tert-butyl singlet at δ 0.9–1.1 ppm and the silanyloxy methyl groups at δ 0.1–0.3 ppm.

- MS (ESI+) : The molecular ion [M+Na]⁺ is observed at m/z 233.2 (calculated for C₉H₂₂O₂SiNa). Discrepancies in integration ratios or unexpected peaks may arise from residual solvents (e.g., DCM) or incomplete silylation. Cross-validation with IR (C-O-Si stretch at ~1100 cm⁻¹) and elemental analysis resolves such issues .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Prolonged exposure to moisture or acidic environments hydrolyzes the TBS group, yielding (R)-1,2-propanediol and hexamethyldisiloxane. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in argon-sealed vials. Degradation is monitored via GC-MS or TLC .

Q. What role does the compound play in stereoselective synthesis, and how are enantiomeric excess (ee) values quantified?

As a chiral building block, it is used in asymmetric aldol reactions and β-amino alcohol syntheses. Enantiomeric excess is determined via chiral stationary phase GC or by derivatization with Mosher’s acid followed by ¹⁹F NMR .

Methodological Considerations

Q. How are reaction yields optimized in TBS-protection reactions involving this compound?

Key parameters include:

Q. What computational methods predict the compound’s thermodynamic properties in solvent mixtures?

Local composition models (e.g., Wilson or NRTL equations) predict activity coefficients in binary solvent systems. For example, in ethanol/water mixtures, the compound’s solubility correlates with α₁₂ (nonrandomness parameter) values derived from vapor-liquid equilibrium data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。